![molecular formula C26H44N2O4 B14302831 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid CAS No. 118523-83-4](/img/structure/B14302831.png)
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl(octadecyl)amino group and a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid typically involves multiple steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the 2-position of the benzene ring, forming 2-nitrobenzoic acid.
Formation of Methyl(octadecyl)amine: Octadecylamine is reacted with methyl iodide (CH3I) to form methyl(octadecyl)amine.
Amidation Reaction: The 2-nitrobenzoic acid is then reacted with methyl(octadecyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 5-[Methyl(octadecyl)amino]-2-aminobenzoic acid
Esterification: Esters of this compound
Hydrolysis: 2-nitrobenzoic acid and methyl(octadecyl)amine
Scientific Research Applications
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its unique structure allows for targeted interactions with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biomolecules. The methyl(octadecyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
5-[Methyl(octadecyl)amino]-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the methyl(octadecyl)amino group and the carboxylic acid group creates a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
118523-83-4 |
|---|---|
Molecular Formula |
C26H44N2O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
5-[methyl(octadecyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)23-19-20-25(28(31)32)24(22-23)26(29)30/h19-20,22H,3-18,21H2,1-2H3,(H,29,30) |
InChI Key |
HEIPKQFPNCNYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
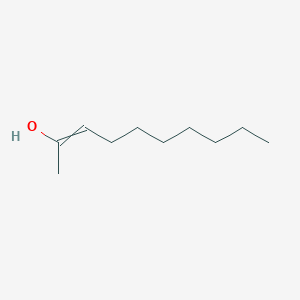
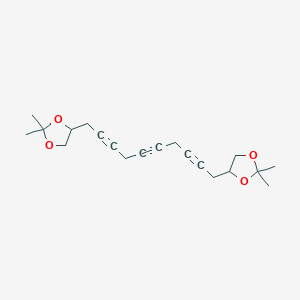

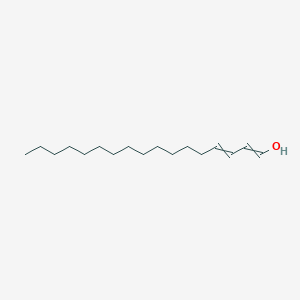
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
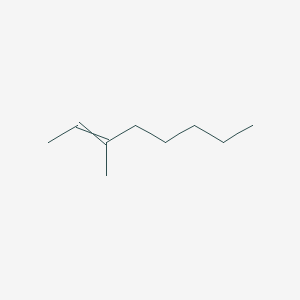

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
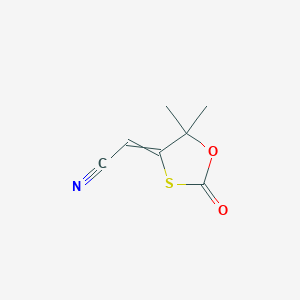
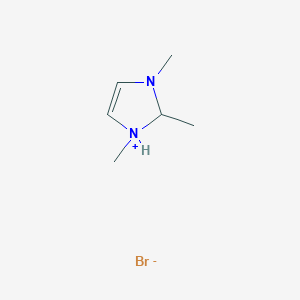
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

